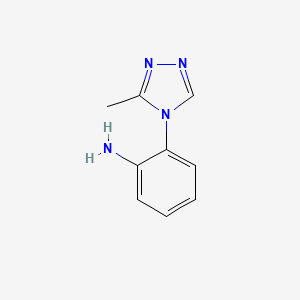![molecular formula C11H13N3O3S B3377416 2-({1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}formamido)propanoic acid CAS No. 1309001-73-7](/img/structure/B3377416.png)
2-({1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}formamido)propanoic acid
描述
This compound, also known as DT-011, is a chemical compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It has a CAS Number of 1309001-73-7 .
Molecular Structure Analysis
The IUPAC name for this compound is N-[(1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]alanine . The InChI code is 1S/C11H13N3O3S/c1-5-7-4-8(18-10(7)14(3)13-5)9(15)12-6(2)11(16)17/h4,6H,1-3H3,(H,12,15)(H,16,17) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 267.31 .作用机制
2-({1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}formamido)propanoic acid acts as a chelating agent by binding to metal ions such as iron, copper, and zinc. This binding prevents the metal ions from participating in chemical reactions that could lead to the production of harmful free radicals. In medicine, this compound has been shown to improve the efficacy of chemotherapy drugs by chelating metal ions that interfere with the drugs' mechanism of action.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and does not accumulate in the body. In animal studies, this compound has been shown to improve cognitive function and reduce oxidative stress in the brain. In agriculture, this compound has been shown to improve the growth and yield of plants by improving the availability of micronutrients.
实验室实验的优点和局限性
One of the main advantages of 2-({1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}formamido)propanoic acid is its ability to chelate a wide range of metal ions, making it useful in various scientific research applications. However, this compound can also chelate essential metal ions, leading to potential side effects such as anemia and immune dysfunction. Additionally, this compound can be expensive and difficult to synthesize, limiting its widespread use in scientific research.
未来方向
There are several future directions for the research and development of 2-({1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}formamido)propanoic acid. In medicine, this compound could be further investigated as a potential drug for the treatment of neurodegenerative disorders such as Alzheimer's disease. In agriculture, this compound could be used to improve the availability of micronutrients in crops grown in nutrient-poor soils. In environmental science, this compound could be used to develop more effective methods for the removal of heavy metals from contaminated soil and water.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential applications in various fields. Its ability to chelate metal ions makes it useful in scientific research, but its limitations and potential side effects must also be considered. Further research is needed to fully understand the potential of this compound in medicine, agriculture, and environmental science.
科学研究应用
2-({1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}formamido)propanoic acid has been extensively studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, this compound has been investigated as a potential drug for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In agriculture, this compound has been used as a chelating agent to improve the availability of micronutrients in soil. In environmental science, this compound has been used to remove heavy metals from contaminated soil and water.
安全和危害
属性
IUPAC Name |
2-[(1,3-dimethylthieno[2,3-c]pyrazole-5-carbonyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-5-7-4-8(18-10(7)14(3)13-5)9(15)12-6(2)11(16)17/h4,6H,1-3H3,(H,12,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBWRFFASOJILA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NC(C)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



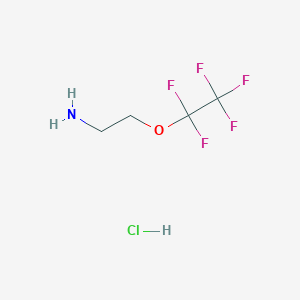


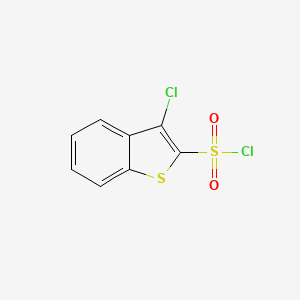
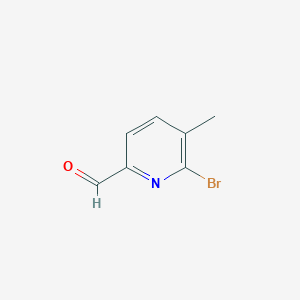
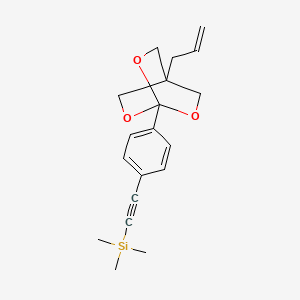
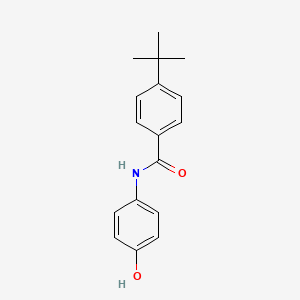

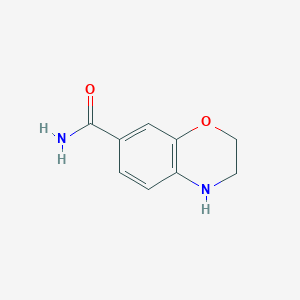


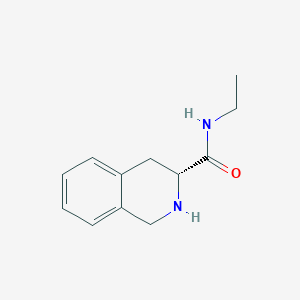
![(2R)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid](/img/structure/B3377422.png)
